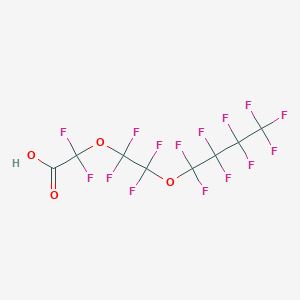

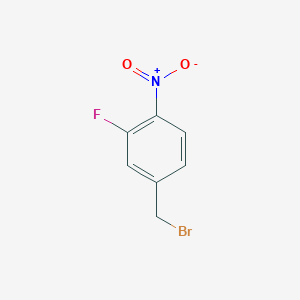

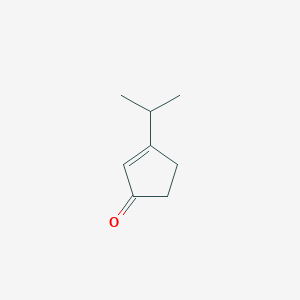

![molecular formula C9H8N2O2 B157252 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 53484-18-7](/img/structure/B157252.png)

1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid

Overview

Description

1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid is a chemical compound that belongs to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential as therapeutic agents. The benzoimidazole core is a common motif in pharmacologically active molecules, and modifications at various positions on this core structure can lead to compounds with varied biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of benzoimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the synthesis of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters has been reported to show potent antiproliferative effects against breast cancer cell lines . Similarly, the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide as anticancer agents involves the reaction of isonicotinic acid with 4-methyl benzene-1,2-diamine and subsequent reactions to introduce various substituents . These synthetic routes highlight the versatility of benzoimidazole chemistry in generating compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is characterized by the presence of the benzoimidazole ring system, which can be further substituted with various functional groups. The crystal and molecular structures of these compounds can be studied using X-ray diffraction techniques, as demonstrated by the analysis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate . Such studies provide valuable insights into the conformation and electronic structure of these molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzoimidazole derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and biological activity. For example, the formation of coordination polymers with Cu(II) cations through metal-ligand bonds involving both carboxylate and imidazole groups has been reported . Additionally, the synthesis of 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives via a one-pot condensation reaction catalyzed by a Brønsted ionic liquid demonstrates the reactivity of benzoimidazole derivatives in multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Quantum-chemical calculations, including density functional theory (DFT), can be used to predict these properties and to study the molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties of these compounds . Additionally, the antimicrobial and antioxidant activities of these derivatives can be evaluated through in vitro assays, providing a direct link between the chemical properties and biological activities .

Scientific Research Applications

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : Benzimidazole derivatives have been found to possess diverse biological and clinical applications, including antimicrobial activity .

- Method : Benzimidazole derivatives are synthesized and evaluated for their antimicrobial activity against selected microbial species .

- Results : Certain benzimidazole derivatives have shown good antibacterial and antifungal activity .

-

Antiparasitic Activity

- Field : Pharmacology

- Application : Benzimidazole analogs have been found to be potent inhibitors of various enzymes involved in parasitic infections .

- Method : The specific methods of application or experimental procedures would depend on the specific benzimidazole derivative and the type of parasitic infection being targeted .

- Results : Benzimidazole analogs have shown promising results in inhibiting parasitic infections .

-

Anticancer Activity

- Field : Oncology

- Application : Certain benzimidazole derivatives have been found to have anticancer properties .

- Method : The specific methods of application or experimental procedures would depend on the specific benzimidazole derivative and the type of cancer being targeted .

- Results : Benzimidazole derivatives have shown promising results in inhibiting the growth of cancer cells .

-

Antiviral Activity

- Field : Virology

- Application : Certain benzimidazole derivatives have been found to have antiviral properties .

- Method : The specific methods of application or experimental procedures would depend on the specific benzimidazole derivative and the type of virus being targeted .

- Results : Benzimidazole derivatives have shown promising results in inhibiting the growth of viruses .

-

Anti-Inflammatory Activity

- Field : Immunology

- Application : Benzimidazole derivatives have been found to have anti-inflammatory properties .

- Method : The specific methods of application or experimental procedures would depend on the specific benzimidazole derivative and the type of inflammation being targeted .

- Results : Benzimidazole derivatives have shown promising results in reducing inflammation .

-

Antihypertensive Activity

- Field : Cardiology

- Application : Certain benzimidazole derivatives have been found to have antihypertensive properties .

- Method : The specific methods of application or experimental procedures would depend on the specific benzimidazole derivative and the type of hypertension being targeted .

- Results : Benzimidazole derivatives have shown promising results in reducing blood pressure .

-

Antidiabetic Activity

- Field : Endocrinology

- Application : Certain benzimidazole derivatives have been found to have antidiabetic properties .

- Method : The specific methods of application or experimental procedures would depend on the specific benzimidazole derivative and the type of diabetes being targeted .

- Results : Benzimidazole derivatives have shown promising results in controlling blood sugar levels .

-

Anticonvulsant Activity

- Field : Neurology

- Application : Benzimidazole derivatives have been found to have anticonvulsant properties .

- Method : The specific methods of application or experimental procedures would depend on the specific benzimidazole derivative and the type of seizure disorder being targeted .

- Results : Benzimidazole derivatives have shown promising results in controlling seizures .

-

Antihistamine Activity

- Field : Allergology

- Application : Certain benzimidazole derivatives have been found to have antihistamine properties .

- Method : The specific methods of application or experimental procedures would depend on the specific benzimidazole derivative and the type of allergic reaction being targeted .

- Results : Benzimidazole derivatives have shown promising results in controlling allergic reactions .

-

Antiulcer Activity

- Field : Gastroenterology

- Application : Certain benzimidazole derivatives have been found to have antiulcer properties .

- Method : The specific methods of application or experimental procedures would depend on the specific benzimidazole derivative and the type of ulcer being targeted .

- Results : Benzimidazole derivatives have shown promising results in healing ulcers .

-

Antineoplastic Activity

- Field : Oncology

- Application : Benzimidazole derivatives have been found to have antineoplastic properties .

- Method : The specific methods of application or experimental procedures would depend on the specific benzimidazole derivative and the type of neoplasm being targeted .

- Results : Benzimidazole derivatives have shown promising results in controlling the growth of neoplasms .

-

Antihelmintic Activity

- Field : Parasitology

- Application : Certain benzimidazole derivatives have been found to have antihelmintic properties .

- Method : The specific methods of application or experimental procedures would depend on the specific benzimidazole derivative and the type of helminth infection being targeted .

- Results : Benzimidazole derivatives have shown promising results in controlling helminth infections .

Safety And Hazards

properties

IUPAC Name |

3-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-10-7-3-2-6(9(12)13)4-8(7)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPKZMOUMKZJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622999 | |

| Record name | 1-Methyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid | |

CAS RN |

53484-18-7 | |

| Record name | 1-Methyl-1H-benzimidazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53484-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)

![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)

![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)